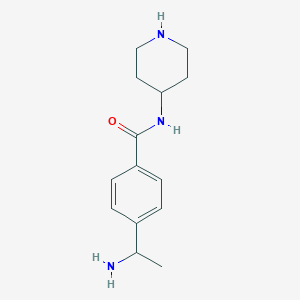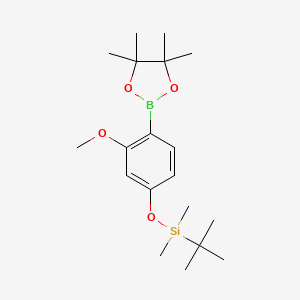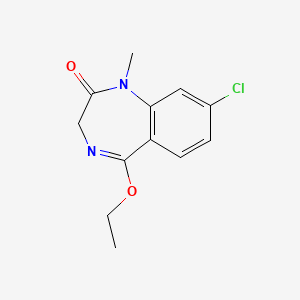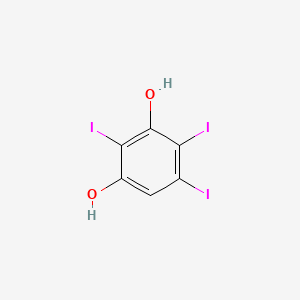
Triiodoresorcinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triiodoresorcinol, also known as 2,4,6-triiodoresorcinol, is an organic compound with the molecular formula C6H3I3O2. It is a derivative of resorcinol, where three hydrogen atoms are replaced by iodine atoms.
Preparation Methods
Triiodoresorcinol can be synthesized through several methods. One common approach involves the iodination of resorcinol using iodine chloride in a medium of dilute hydrochloric acid at a temperature up to 50°C . Another method involves the reaction of resorcinol with iodine in the presence of an oxidizing agent . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Triiodoresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the removal of iodine atoms.
Substitution: this compound can undergo substitution reactions where iodine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Triiodoresorcinol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: It is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as radiographic contrast agents.
Mechanism of Action
The mechanism of action of triiodoresorcinol involves its interaction with molecular targets through halogen bonding and hydrogen bonding. These interactions can influence various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Triiodoresorcinol is similar to other iodinated resorcinols and phenols, such as triiodophloroglucinol and triiodophenol. These compounds share structural similarities but differ in their specific chemical properties and applications. For example, triiodophloroglucinol crystallizes in both orthorhombic and monoclinic polymorphs, similar to this compound . The uniqueness of this compound lies in its specific iodine substitution pattern and its resulting chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties and reactivity make it a valuable reagent in organic synthesis, a subject of biological and medical research, and an important industrial chemical.
Properties
CAS No. |
58649-90-4 |
|---|---|
Molecular Formula |
C6H3I3O2 |
Molecular Weight |
487.80 g/mol |
IUPAC Name |
2,4,5-triiodobenzene-1,3-diol |
InChI |
InChI=1S/C6H3I3O2/c7-2-1-3(10)5(9)6(11)4(2)8/h1,10-11H |
InChI Key |
LKYUVIRAUFDUTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)I)O)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


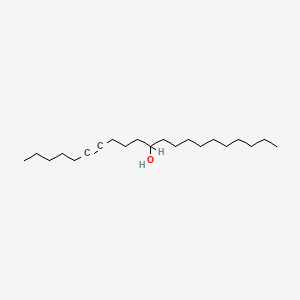
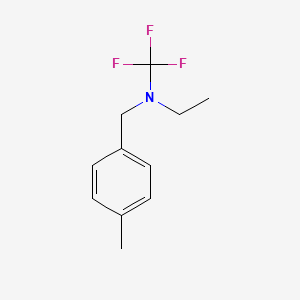

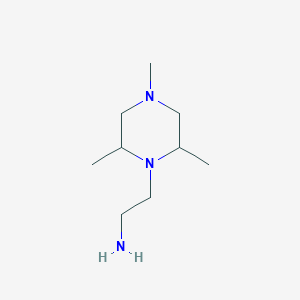
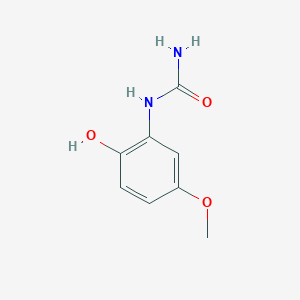
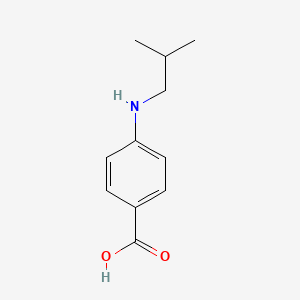
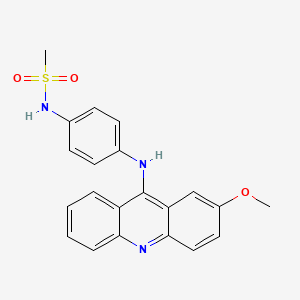

![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)
